

Purity Specifications for Research-Grade 4-(Methylsulfonyl)aniline

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Compound of Interest

Compound Name: 4-(Methylsulfonyl)aniline

Cat. No.: B1202210

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Research-grade **4-(Methylsulfonyl)aniline** is characterized by a high degree of purity, essential for its application in sensitive research and development environments. The specifications are typically established through a combination of analytical techniques.

Parameter	Specification	Analytical Method
Appearance	White to off-white crystalline powder.[1][2]	Visual Inspection
Purity	≥98%[3][4]	Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)
Melting Point	133-139 °C[2]	Melting Point Apparatus
Identity	Conforms to the structure	¹ H NMR, ¹³ C NMR, Mass Spectrometry (MS)

Analytical Methodologies for Purity Assessment

A multi-technique approach is recommended for the comprehensive purity assessment of **4-(Methylsulfonyl)aniline**, ensuring both the quantification of the main component and the identification of any potential impurities.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of non-volatile and thermally labile compounds like **4-(Methylsulfonyl)aniline** due to its high resolution and quantitative accuracy.
[5][6]

Experimental Protocol: Reversed-Phase HPLC

- Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[7]
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
- Mobile Phase: A gradient mixture of acetonitrile and water or methanol and water is commonly used.[7] For example, a starting condition of 95% water and 5% acetonitrile, with a linear gradient to 60% acetonitrile over 20 minutes.
- Flow Rate: 1.0 mL/min.[6]
- Column Temperature: 30 °C.[5][6]
- Detection: UV detection at 254 nm.[5][6]
- Sample Preparation: Accurately weigh approximately 10 mg of **4-(Methylsulfonyl)aniline** and dissolve it in 10 mL of the initial mobile phase composition to create a 1 mg/mL stock solution. Further dilutions can be made to a working concentration, for instance, 0.1 mg/mL.
[5][6]
- Quantification: Purity is determined by the area percentage method, assuming all impurities have a similar response factor at the detection wavelength.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable impurities.[5]

Experimental Protocol: GC-MS

- Instrumentation: A gas chromatograph coupled with a mass spectrometer.

- Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness).[6]
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]
- Injector Temperature: 280 °C.[6]
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp to 280 °C at a rate of 15 °C/min.
 - Hold at 280 °C for 10 minutes.[6]
- MS Transfer Line Temperature: 290 °C.[6]
- Ion Source Temperature: 230 °C.[6]
- Sample Preparation: Dissolve the sample in a suitable solvent like methylene chloride or acetone.
- Data Analysis: Impurities are identified by comparing their mass spectra to a library (e.g., NIST) and quantified using an internal or external standard method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for structural confirmation and can also be used for quantitative analysis (qNMR).[5]

Experimental Protocol: Quantitative ^1H NMR (qNMR)

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).[8]
- Solvent: A deuterated solvent in which both the sample and an internal standard are soluble, such as Deuterated Chloroform (CDCl_3) or Deuterated Dimethyl Sulfoxide (DMSO-d_6).
- Internal Standard: A high-purity compound with a known concentration and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid or dimethyl

sulfone).

- **Data Acquisition:** A sufficient number of scans are acquired to obtain a good signal-to-noise ratio, with a relaxation delay long enough to ensure complete relaxation of all relevant protons.
- **Data Processing and Calculation:** The purity of **4-(Methylsulfonyl)aniline** is calculated by comparing the integral of a well-resolved analyte proton signal to the integral of a known proton signal from the internal standard.^[5] The following formula is used: $\text{Purity (\%)} = (I_{\text{analyte}} / I_{\text{std}}) * (N_{\text{std}} / N_{\text{analyte}}) * (MW_{\text{analyte}} / MW_{\text{std}}) * (m_{\text{std}} / m_{\text{analyte}}) * P_{\text{std}}$ Where:
 - I = Integral value
 - N = Number of protons for the integrated signal
 - MW = Molecular weight
 - m = mass
 - P_std = Purity of the standard^[5]

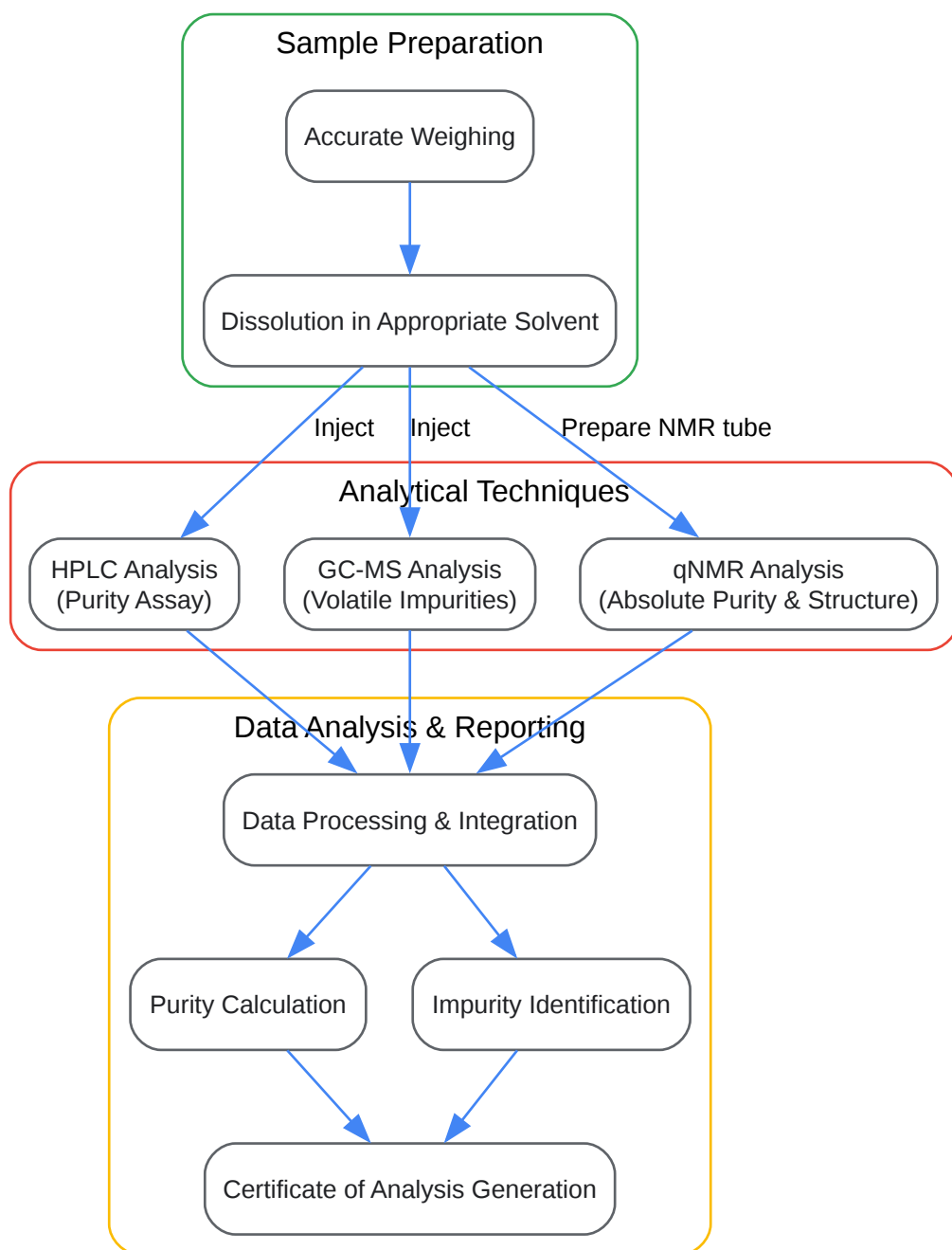
Potential Impurities

Impurities in **4-(Methylsulfonyl)aniline** can originate from the synthetic process or degradation over time.^[9]

- **Process-Related Impurities:** These can include unreacted starting materials, intermediates, and by-products from side reactions. Residual solvents used in the synthesis and purification steps may also be present.^[9]
- **Degradation Impurities:** Aniline derivatives can be susceptible to oxidation, leading to the formation of colored impurities, especially when exposed to light and air.^[9]
- **Elemental Impurities:** Trace amounts of heavy metals may be present if they were used as catalysts in the synthesis.^[9]

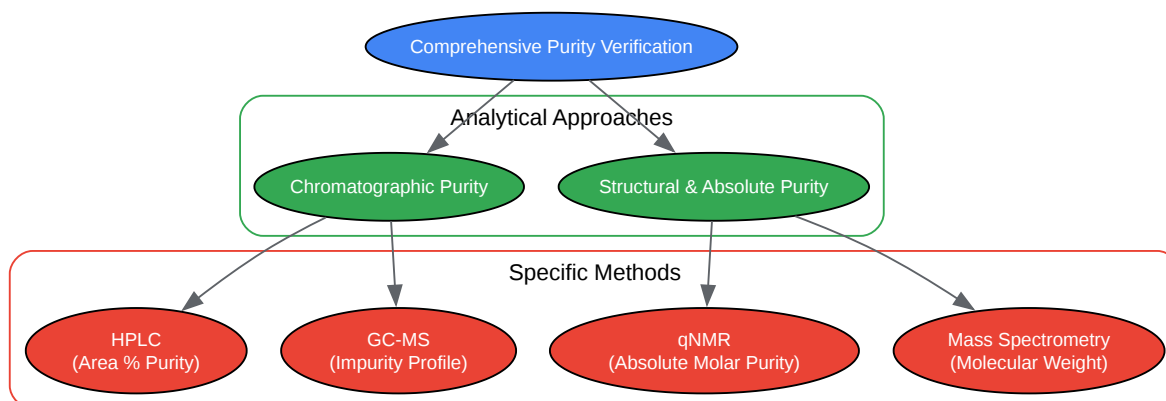
Visualizations

The following diagrams illustrate the workflow for purity assessment and the logical relationship between the analytical techniques.



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Caption: Experimental workflow for the purity assessment of **4-(Methylsulfonyl)aniline**.



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Caption: Logical relationship for a multi-technique approach to purity verification.

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